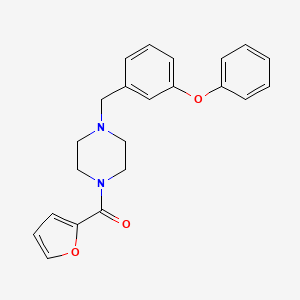![molecular formula C11H13ClN4 B6634728 6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B6634728.png)
6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme that plays a crucial role in various biochemical pathways. The compound has been extensively studied for its potential applications in the treatment of various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine involves the inhibition of protein kinase CK2. The compound binds to the enzyme's active site, preventing it from phosphorylating its target proteins. This, in turn, leads to the inhibition of various cellular processes that are regulated by CK2, including cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine are mainly due to its inhibition of protein kinase CK2. The compound has been shown to inhibit the growth of various cancer cells and reduce the production of inflammatory cytokines. It has also been shown to have neuroprotective effects and can reduce the accumulation of toxic proteins in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine in lab experiments include its potent inhibitory activity against protein kinase CK2, its ability to inhibit the growth of various cancer cells, and its anti-inflammatory properties. However, the compound has some limitations, including its relatively low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine. One direction is to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, including its interactions with other proteins and cellular pathways. Finally, future research could focus on developing more potent and selective inhibitors of protein kinase CK2 based on the structure of 6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine.
Métodos De Síntesis
The synthesis of 6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine involves several steps. The starting material is 2-methyl-6-nitro-pyridine-3-carbaldehyde, which is reacted with 1-methyl-4-piperidinol to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the amine. The amine is further reacted with 1-methyl-4-pyrazolecarboxaldehyde in the presence of hydrochloric acid to form the final product.
Aplicaciones Científicas De Investigación
6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of a specific enzyme called protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, proliferation, and differentiation. The compound has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Propiedades
IUPAC Name |
6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c1-8-10(3-4-11(12)15-8)13-5-9-6-14-16(2)7-9/h3-4,6-7,13H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCWMQXLWCAMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)NCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid](/img/structure/B6634645.png)

![[(3S)-3-hydroxypiperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B6634648.png)
![2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid](/img/structure/B6634650.png)


![2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6634671.png)
![[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol](/img/structure/B6634680.png)
![[(3S)-3-hydroxypiperidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B6634688.png)
![1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one](/img/structure/B6634698.png)
![3-ethyl-N-[[4-(hydroxymethyl)phenyl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6634699.png)
![N,2-dimethyl-5-[(3-methyloxetan-3-yl)methylamino]benzenesulfonamide](/img/structure/B6634703.png)
![tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate](/img/structure/B6634715.png)
![6-[3-(dimethylamino)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6634727.png)